3-(1H-benzotriazol-1-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide
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Overview
Description
3-(1H-benzotriazol-1-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide is a complex organic compound that combines the structural features of benzotriazole and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide typically involves the condensation of 3-(1H-benzotriazol-1-yl)propanoic acid hydrazide with indole-3-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole and indole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1H-benzotriazol-1-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets. The benzotriazole and indole moieties can bind to proteins or nucleic acids, affecting their function. The compound may inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-benzotriazol-1-yl)propanoic acid
- 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile
- 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
Uniqueness
3-(1H-benzotriazol-1-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide is unique due to its combination of benzotriazole and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H16N6O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C18H16N6O/c25-18(9-10-24-17-8-4-3-7-16(17)21-23-24)22-20-12-13-11-19-15-6-2-1-5-14(13)15/h1-8,11-12,19H,9-10H2,(H,22,25)/b20-12+ |
InChI Key |
LPFPTZYELHMMDL-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CCN3C4=CC=CC=C4N=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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